molecular formula C12H6Cl2N2 B14720589 1,6-Dichlorophenazine CAS No. 13398-81-7

1,6-Dichlorophenazine

Cat. No.: B14720589
CAS No.: 13398-81-7
M. Wt: 249.09 g/mol
InChI Key: ODSJIHKCGKVWTE-UHFFFAOYSA-N
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Description

1,6-Dichlorophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields this compound, specifically, is characterized by the presence of two chlorine atoms at the 1 and 6 positions on the phenazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichlorophenazine can be synthesized through several methods. One common approach involves the chlorination of phenazine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Another method involves the palladium-catalyzed amination of this compound to produce substituted phenazine derivatives. This method utilizes palladium catalysts and amine reagents under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dichlorophenazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenazine derivatives, while oxidation can produce phenazine dioxides.

Scientific Research Applications

1,6-Dichlorophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-dichlorophenazine and its derivatives involves interactions with various molecular targets and pathways. In medicinal applications, these compounds can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its mode of action.

Comparison with Similar Compounds

1,6-Dichlorophenazine can be compared with other phenazine derivatives such as:

    Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

    Clofazimine: Used as an antituberculosis agent.

    Pyocyanin: A natural phenazine with antibiotic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .

Properties

CAS No.

13398-81-7

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

1,6-dichlorophenazine

InChI

InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H

InChI Key

ODSJIHKCGKVWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl

Origin of Product

United States

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